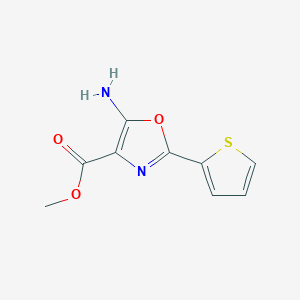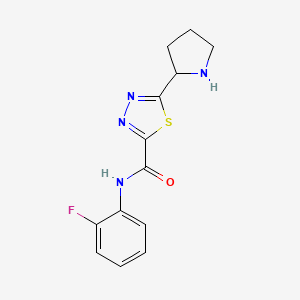
N-(2-Fluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide
Vue d'ensemble
Description
N-(2-Fluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide, also known as FPC, is a compound that has been studied for its potential applications in laboratory experiments and scientific research. FPC belongs to the class of thiadiazoles and is composed of a nitrogen atom, two fluorine atoms, a pyrrolidine ring, and a carboxamide group. It is a white crystalline compound that is soluble in water and has a melting point of 139°C. FPC has been studied for its potential uses in biochemistry, physiology, and other scientific fields.
Applications De Recherche Scientifique
Antitubercular Activity
1,3,4-Thiadiazole derivatives have been evaluated for their antitubercular activity, showing significant efficacy against various strains of Mycobacterium tuberculosis. The modification of isoniazid (INH) structures with N-substituted 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-amine derivatives, including those incorporating 1,3,4-thiadiazole scaffolds, demonstrated promising in vitro anti-TB activity, highlighting their potential as new leads for anti-TB compounds (Asif, 2014).
Pharmacophore Design for Kinase Inhibition
Compounds with a tri- and tetra-substituted imidazole scaffold, related to the 1,3,4-thiadiazole and pyrrolidin-2-yl frameworks, have been recognized as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase. This enzyme plays a crucial role in proinflammatory cytokine release, and the design, synthesis, and activity studies of these inhibitors are crucial for developing new therapeutic agents (Scior et al., 2011).
Stereochemistry in Drug Design
The stereochemistry of structural analogs of piracetam, based on the pyrrolidin-2-one pharmacophore, has been extensively studied for its effects on pharmacological properties. Research into enantiomerically pure derivatives, such as those involving the pyrrolidin-2-yl moiety, demonstrates the importance of stereochemistry in enhancing drug efficacy and selectivity, providing a pathway for the design of more effective CNS agents (Veinberg et al., 2015).
Optoelectronic Materials
The integration of quinazoline and pyrimidine fragments, which share structural features with 1,3,4-thiadiazole derivatives, into π-extended conjugated systems has been explored for creating novel optoelectronic materials. These materials show promising applications in electronic devices, luminescent elements, and photoelectric conversion, underscoring the broad utility of these heterocyclic scaffolds in material science (Lipunova et al., 2018).
Biological Activity of Heterocyclic Systems
Heterocyclic systems based on 1,3,4-thia(oxa)diazole rings exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral effects. The versatility of these scaffolds, including their bioisosteric potential and ability to enhance pharmacological activity through hydrogen bonding interactions, highlights their significance in medicinal chemistry (Lelyukh, 2019).
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4OS/c14-8-4-1-2-5-9(8)16-11(19)13-18-17-12(20-13)10-6-3-7-15-10/h1-2,4-5,10,15H,3,6-7H2,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVCOOXQORENEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NN=C(S2)C(=O)NC3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Fluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



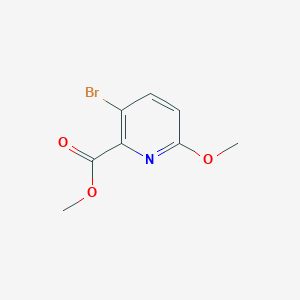
![4-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1420902.png)
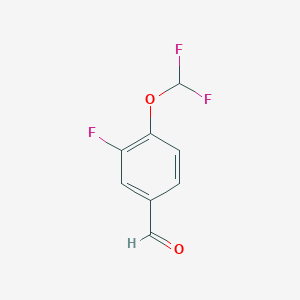
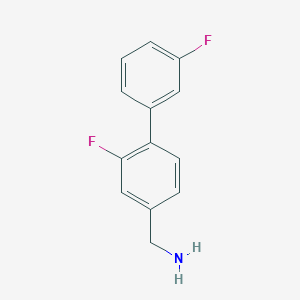
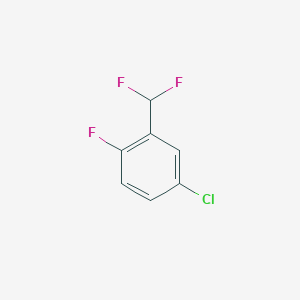
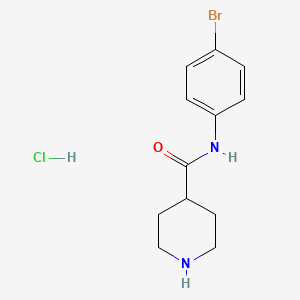
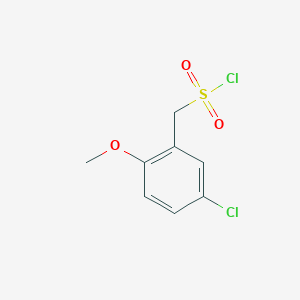
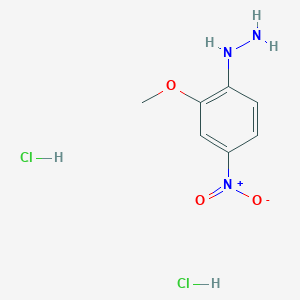
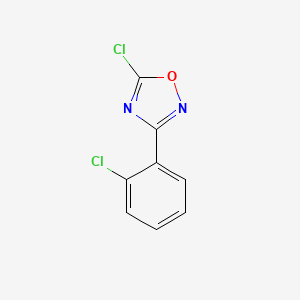
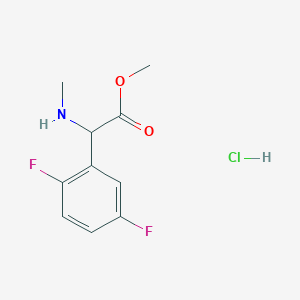
![5-[(2-Chlorophenyl)methyl]-4-cyclopropyl-1,3-thiazol-2-amine](/img/structure/B1420918.png)
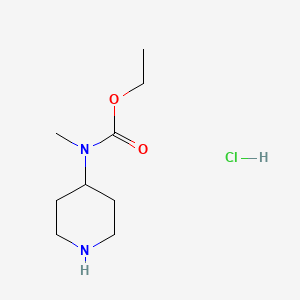
![2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1420921.png)
